![molecular formula C7H9NO2 B14904684 Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
Hexahydrocyclopenta[c]pyrrole-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydrocyclopenta[c]pyrrole-1,5-dione is a heterocyclic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered nitrogen-containing ring, and is characterized by its unique hexahydrocyclopenta structure
準備方法
Synthetic Routes and Reaction Conditions
Hexahydrocyclopenta[c]pyrrole-1,5-dione can be synthesized through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions. This method allows for the efficient assembly of the compound from readily available precursors . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.
化学反応の分析
Types of Reactions
Hexahydrocyclopenta[c]pyrrole-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to improve reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions can produce a wide range of N-substituted pyrroles .
科学的研究の応用
Hexahydrocyclopenta[c]pyrrole-1,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and optoelectronic devices.
作用機序
The mechanism of action of hexahydrocyclopenta[c]pyrrole-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit bacterial enzymes, leading to antibacterial activity . The exact pathways and targets depend on the specific structure and functional groups of the derivatives.
類似化合物との比較
Hexahydrocyclopenta[c]pyrrole-1,5-dione can be compared with other similar compounds, such as pyrano[3,4-c]pyrroles and other pyrrole derivatives . These compounds share a similar core structure but differ in their functional groups and ring systems. The uniqueness of this compound lies in its hexahydrocyclopenta structure, which imparts distinct chemical and biological properties.
List of Similar Compounds
- Pyrano[3,4-c]pyrroles
- N-acylpyrroles
- N-sulfonylpyrroles
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
1,2,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3,5-dione |
InChI |
InChI=1S/C7H9NO2/c9-5-1-4-3-8-7(10)6(4)2-5/h4,6H,1-3H2,(H,8,10) |
InChIキー |
NDLALDXERYOECH-UHFFFAOYSA-N |
正規SMILES |
C1C2CNC(=O)C2CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




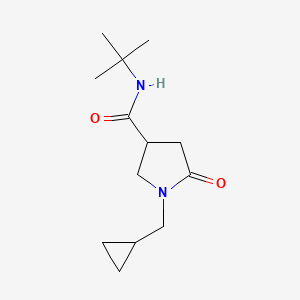
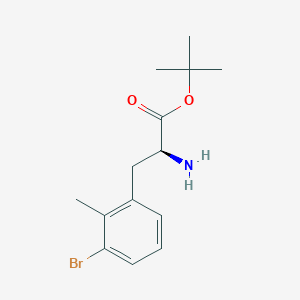
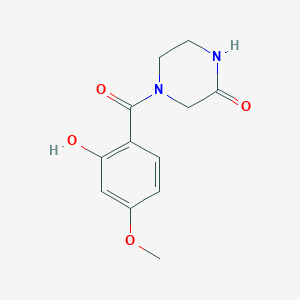
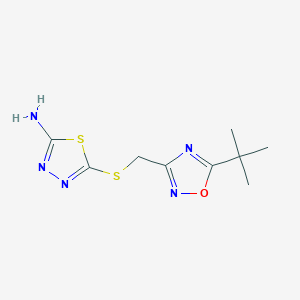
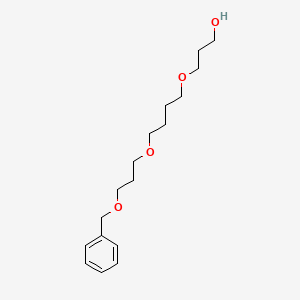
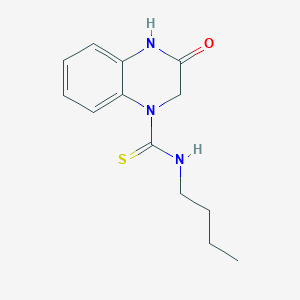
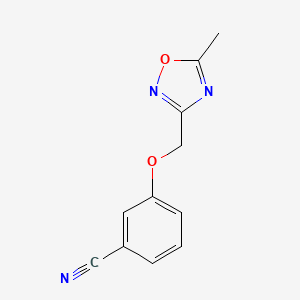
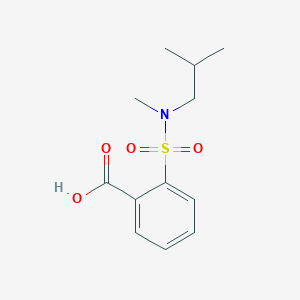
![tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate](/img/structure/B14904661.png)
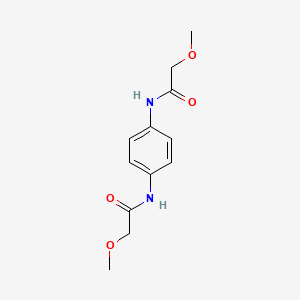
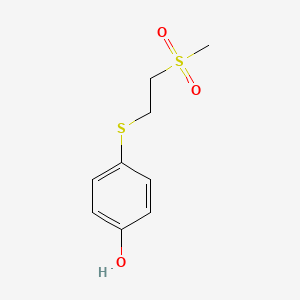
![ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)
